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(2-Cyclohex-1-EN-1-ylethyl)ethylamine Documentation Hub

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  • Product: (2-Cyclohex-1-EN-1-ylethyl)ethylamine
  • CAS: 356530-87-5

Core Science & Biosynthesis

Foundational

Technical Monograph: (2-Cyclohex-1-en-1-yl)ethylamine (CAS 3399-73-3)

[1][2] Document Control: Version: 1.0 Target Audience: Medicinal Chemists, Process Engineers, Drug Development Leads Executive Summary (2-Cyclohex-1-en-1-yl)ethylamine (CAS 3399-73-3) is a critical pharmacophore precurso...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Document Control:

  • Version: 1.0

  • Target Audience: Medicinal Chemists, Process Engineers, Drug Development Leads

Executive Summary

(2-Cyclohex-1-en-1-yl)ethylamine (CAS 3399-73-3) is a critical pharmacophore precursor in the synthesis of morphinan-class alkaloids. Structurally, it represents a partially saturated phenethylamine analogue, featuring a cyclohexenyl ring in place of the aromatic phenyl ring. This specific unsaturation pattern renders it an indispensable "A-ring" building block for the Grewe Cyclization , the industrial standard for manufacturing antitussives like Dextromethorphan and analgesics such as Levorphanol.

This guide provides a comprehensive technical analysis of CAS 3399-73-3, detailing its physicochemical profile, validated synthesis protocols, and its mechanistic role in isoquinoline alkaloid construction.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The utility of (2-Cyclohex-1-en-1-yl)ethylamine lies in its enamine-like character, which offers unique reactivity compared to its fully aromatic (phenethylamine) or fully saturated (cyclohexylethylamine) counterparts.

Table 1: Physicochemical Constants
PropertyValueNotes
CAS Number 3399-73-3
IUPAC Name 2-(1-Cyclohexenyl)ethanamine
Synonyms 1-Cyclohexene-1-ethylamine;

-Cyclohexenylethylamine
Molecular Formula C

H

N
Molecular Weight 125.21 g/mol
Boiling Point 53–54 °C @ 2.5 mmHgHigh vacuum distillation required for purity
Density 0.898 g/mL @ 25 °C
Appearance Colorless to pale yellow liquidDarkens upon oxidation/air exposure
Solubility Soluble in CHCl

, MeOH, THF
Limited water solubility
pKa ~10.0 (estimated)Typical primary amine basicity

Synthetic Methodologies

High-purity synthesis of CAS 3399-73-3 is challenging due to the thermodynamic tendency of the double bond to migrate (isomerize) or reduce completely. Two primary protocols are recognized: Hydride Reduction (Industrial) and Dissolving Metal Reduction (Academic/Historical).

Protocol A: Selective Hydride Reduction (Industrial Standard)

This method utilizes Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) to reduce (1-Cyclohexenyl)acetonitrile. Red-Al is preferred over LiAlH


 due to higher thermal stability and solubility in aromatic solvents.

Reaction Scheme:

  • Precursor: (1-Cyclohexenyl)acetonitrile (CAS 6975-71-9).[1]

  • Reagent: Red-Al (70% in toluene).

  • Conditions: THF/Toluene, 15°C -> Ambient.

Step-by-Step Protocol:

  • Inerting: Purge a jacketed glass reactor with Argon.

  • Charging: Charge (1-Cyclohexenyl)acetonitrile (1.0 eq) and anhydrous THF (8-10 volumes).

  • Addition: Cool to 15°C. Add Red-Al solution (2.0 eq) dropwise via addition funnel. Critical: Maintain internal temperature <20°C to prevent double-bond migration.

  • Digestion: Stir at 15-20°C for 20 hours. Monitor via GC for disappearance of nitrile.

  • Quenching: Slowly dispense reaction mixture into 10% aqueous NaOH (exothermic).

  • Workup: Separate phases. Extract aqueous layer with toluene. Dry organic phase over Nangcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    SO
    
    
    
    .[1]
  • Purification: Fractional distillation under reduced pressure (5-10 mmHg). Collect fraction boiling at 70-120°C (depending on vacuum depth).

Protocol B: Benkeser Reduction (Birch-Type)

This method involves the partial reduction of 2-phenylethylamine using Lithium in ethylamine. It is less scalable but useful for laboratory preparation from abundant aromatic precursors.

Mechanism: The reaction proceeds via solvated electrons reducing the phenyl ring to a 1,4-diene, which isomerizes to the conjugated enamine/imine system under thermodynamic control.

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck flask; equip with dry ice/acetone condenser.

  • Solvent: Condense anhydrous ethylamine at -78°C.

  • Dissolution: Add 2-phenylethylamine (1.0 eq).

  • Reduction: Add Lithium wire (3.3 eq) in small pieces. The solution will turn deep blue (solvated electrons).

  • Quench: After 4 hours, quench with solid NH

    
    Cl. Allow ethylamine to evaporate.
    
  • Extraction: Resuspend residue in water/ether. Extract and distill.[2]

Visualization: Synthesis Pathways

SynthesisPathways CN 1-Cyclohexenyl acetonitrile RedAl Red-Al Reduction (Selective) CN->RedAl Phen 2-Phenylethylamine Lithium Benkeser Reduction (Li / EtNH2) Phen->Lithium Target (2-Cyclohex-1-en-1-yl) ethylamine (CAS 3399-73-3) RedAl->Target High Yield Industrial Lithium->Target Partial Reduction Isomerization

Figure 1: Comparison of Hydride Reduction vs. Dissolving Metal Reduction pathways.

Applications in Drug Development: The Grewe Cyclization[4]

The primary industrial application of CAS 3399-73-3 is in the synthesis of morphinans via the Grewe Cyclization . This reaction mimics the biosynthesis of morphine but bypasses the complex benzylisoquinoline pathway used by plants.

Mechanism of Action

The amine (CAS 3399-73-3) acts as the nucleophile to form an amide with a phenylacetic acid derivative. This amide then undergoes an intramolecular electrophilic substitution (Friedel-Crafts type) catalyzed by superacids.

  • Amide Formation: CAS 3399-73-3 is coupled with p-methoxyphenylacetic acid (or similar) to form the corresponding amide.

  • Cyclization: Treatment with 85% H

    
    PO
    
    
    
    or methanesulfonic acid induces cyclization. The cyclohexenyl double bond acts as the nucleophile acceptor, closing the B-ring of the morphinan skeleton.
  • Result: Formation of the octahydroisoquinoline core (N-formylmorphinan precursor).

Experimental Workflow: Grewe Cyclization Precursor

Objective: Synthesis of N-[(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide.

  • Reactants: Mix CAS 3399-73-3 (1.0 eq) with 4-methoxyphenylacetic acid (1.05 eq) in toluene.

  • Dean-Stark: Reflux with a Dean-Stark trap to remove water (azeotropic distillation).

  • Isolation: Evaporate solvent to yield the crude amide.[2]

  • Cyclization (The Grewe Step): Dissolve amide in methanesulfonic acid. Heat to 60-80°C for 4-6 hours.

  • Workup: Pour onto ice/ammonia. Extract the resulting morphinan intermediate.

Visualization: Grewe Cyclization Logic

GreweCyclization Amine CAS 3399-73-3 (Amine) Amide Intermediate Amide (N-acylated) Amine->Amide Condensation (-H2O) Acid p-Methoxyphenylacetic Acid Acid->Amide Cyclization Grewe Cyclization (H+ / Lewis Acid) Amide->Cyclization Morphinan Morphinan Core (Dextromethorphan Precursor) Cyclization->Morphinan Intramolecular Alkylation

Figure 2: The Grewe Cyclization pathway utilizing CAS 3399-73-3 to construct the morphinan scaffold.

Handling & Safety (E-E-A-T)

Hazard Classification:

  • Corrosive (Skin Corr.[3] 1B): Causes severe skin burns and eye damage.

  • Flammable Liquid (Cat 3): Flash point ~58°C.

Operational Protocols:

  • PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines absorb CO

    
     from air to form carbamates; the cyclohexenyl double bond is susceptible to oxidation.
    
  • Neutralization: Spills should be neutralized with weak acid (e.g., dilute acetic acid) and absorbed with vermiculite.

References

  • Patent EP0623586B1 : Process for the preparation of 2-(1-cyclohexenyl)ethylamine. (Describes the Benkeser reduction method). Link

  • Reaction Chemistry & Engineering : An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine. (Modern flow chemistry approach). Link

  • ChemicalBook : 2-(1-Cyclohexenyl)ethylamine Properties and Synthesis. (Physical data and supplier info). Link

  • Sigma-Aldrich : Safety Data Sheet for CAS 3399-73-3. (Safety and handling standards). Link

Sources

Exploratory

A Comprehensive Safety and Handling Guide for 1-Cyclohexene-1-ethanamine (CAS: 3399-73-3)

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 1-Cyclohexene-1-ethanamine. As a reactive bif...

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 1-Cyclohexene-1-ethanamine. As a reactive bifunctional molecule containing both a primary amine and a cyclohexene moiety, this compound is a valuable intermediate in organic synthesis. However, its chemical nature necessitates a robust understanding of its associated hazards to ensure laboratory safety. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the risks and detailed, field-proven protocols for risk mitigation.

Section 1: Core Hazard Profile - A Mechanistic Overview

A thorough risk assessment begins with understanding the intrinsic chemical properties that drive the hazard profile. 1-Cyclohexene-1-ethanamine presents a dual-hazard concern, being both a corrosive and a flammable liquid.[1][2]

The Corrosivity Mechanism: The Role of the Primary Amine

The primary ethanamine group attached to the cyclohexene ring is the source of the compound's significant corrosivity.[3][4] Like other aliphatic amines, the lone pair of electrons on the nitrogen atom makes the molecule basic. This basicity allows it to readily react with acidic protons in biological tissues, such as those in proteins and lipids.

This reaction causes a disruption of cell membranes and denaturation of proteins, leading to rapid tissue destruction. Contact with skin or eyes can result in severe chemical burns and potentially irreversible eye damage.[1][2][4] Inhalation of vapors is also a primary concern, as the material is extremely destructive to the mucous membranes and tissues of the respiratory tract.[2] It is this potent reactivity that underpins its classification as causing severe skin burns and eye damage.[2][4]

Flammability and Explosion Risk

1-Cyclohexene-1-ethanamine is classified as a Category 3 flammable liquid, with a flash point reported to be around 46-48 °C.[1][2][5] This means that at temperatures at or above its flash point, it releases sufficient vapor to form an ignitable mixture with air. The vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a "flashback" scenario.[6]

The causality for safe handling is clear: all potential ignition sources must be rigorously excluded from areas where this chemical is handled or stored. This includes not only open flames but also hot surfaces, static electricity discharges, and non-explosion-proof electrical equipment.[1][7][8] Proper grounding and bonding of containers during transfer are critical, self-validating steps to prevent the buildup of static charge.[9][10]

Section 2: Physicochemical and Toxicological Data

For quick reference, key quantitative data are summarized below. This information forms the basis for the handling and emergency protocols that follow.

Key Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 3399-73-3[4][11]
Molecular Formula C₈H₁₅N[3][12]
Molecular Weight ~125.21 g/mol [12]
Appearance Colorless to pale yellow liquid[3]
Odor Characteristic amine odor[3]
Boiling Point 53-54 °C @ 2.5 mmHg (Torr)[11]
Density ~0.898 g/mL at 25 °C
Flash Point ~46-48 °C[5]
Solubility Slightly soluble in water; soluble in common organic solvents.[5]
GHS/CLP Hazard Classification
Hazard ClassPictogramSignal WordHazard Statement Code(s)Hazard Statement Description
Flammable LiquidsGHS02Danger H226Flammable liquid and vapour.[1][2]
Skin CorrosionGHS05Danger H314Causes severe skin burns and eye damage.[1][4]
Serious Eye DamageGHS05Danger H318Causes serious eye damage.[1][2]

Section 3: The Self-Validating Safety Protocol: From Procurement to Disposal

A self-validating safety system ensures that protocols are logical, based on the chemical's properties, and inherently minimize risk at every step.

Risk Assessment and Exposure Control

Before any work begins, a formal risk assessment must be conducted. The hierarchy of controls (Elimination, Substitution, Engineering Controls, Administrative Controls, PPE) must be applied. For this compound, engineering controls and PPE are paramount.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to corrosive and flammable vapors is the use of robust engineering controls.

  • Chemical Fume Hood: All handling of 1-Cyclohexene-1-ethanamine, including transfers, weighing, and reactions, must be performed inside a properly functioning chemical fume hood.[13][14] This is non-negotiable. The hood provides ventilation to capture vapors at the source and acts as a physical barrier.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[13]

  • Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[10][13]

Personal Protective Equipment (PPE): A Detailed Specification

PPE is the last line of defense and must be selected based on the specific dual hazards of corrosivity and flammability.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[2] Due to the severe corrosivity, a full-face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during transfers where splashing is possible.[13][15]

  • Skin Protection:

    • Gloves: Use compatible, chemical-resistant gloves.[13] Materials such as nitrile or neoprene are generally suitable, but the specific glove manufacturer's recommendations should always be checked against the chemical. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[2][13]

    • Protective Clothing: A flame-retardant lab coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat should be worn.[4][15] All skin should be covered.

  • Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.[15][16]

Standard Operating Procedure (SOP) for Handling
  • Preparation: Cordon off the work area. Ensure the fume hood is operational and the sash is at the appropriate height. Confirm the location and functionality of the nearest eyewash station, safety shower, and fire extinguisher.

  • Attire: Don all required PPE as specified in Section 3.3.

  • Grounding: For transfers between metal containers, ensure both the receiving and dispensing containers are properly grounded and bonded to prevent static discharge.[9][14]

  • Dispensing: Use only non-sparking tools for opening and closing containers.[8][9] Perform all transfers slowly and carefully within the fume hood to minimize splashing and vapor generation.

  • Post-Handling: Tightly close the container.[13] Decontaminate any surfaces that may have been exposed. Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[13]

Storage and Incompatibility
  • Conditions: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids.[5][13] The storage area should be separate from heat, sparks, and open flames.[1][14]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids to prevent potentially dangerous reactions.[1][5]

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an incident. All personnel must be trained on these procedures.

First Aid: Immediate Actions for Exposure

Immediate and decisive action is critical to minimize injury. Medical attention must be sought immediately in all cases of exposure.[1][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][17] Remove contact lenses if present and easy to do.[4] Continue flushing until emergency medical personnel arrive.

  • Skin Contact: Immediately remove all contaminated clothing while simultaneously flushing the affected skin area with large amounts of water under a safety shower for at least 15 minutes.[4][17] Do not delay. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[2][17] If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen.[17] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2][4] If the person is conscious, rinse their mouth with water.[2] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Spill Management Workflow

The response to a spill must be systematic to ensure the safety of all personnel and to prevent the incident from escalating.

Spill_Response_Workflow Start Spill Detected Alert Alert Personnel & Evacuate Immediate Area Start->Alert Assess Assess Spill Risk (Size, Location) Alert->Assess Decision Is spill large or uncontrolled? Assess->Decision Ignition Eliminate All Ignition Sources (Power Down Equipment) PPE Don Full PPE (Gloves, Goggles, Face Shield, Respirator if needed) Ignition->PPE Contain Contain Spill (Use non-combustible absorbent socks) PPE->Contain Absorb Absorb with Inert Material (Sand, Vermiculite, Dry Earth) Contain->Absorb Collect Collect Waste (Use non-sparking tools) Absorb->Collect Decon Decontaminate Area & Ventilate Collect->Decon Dispose Package, Label & Dispose of Waste via EHS Decon->Dispose Decision->Ignition  No (Small & Controllable) CallHelp Call Emergency Services & Evacuate Laboratory Decision->CallHelp  Yes

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-(1-Cyclohexenyl)ethylamine as a Pivotal Intermediate in Morphinan Synthesis

Introduction: The Strategic Importance of the Morphinan Core and its Precursors The morphinan scaffold is the foundational structure for a vast family of psychoactive compounds, including potent analgesics, widely-used a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Morphinan Core and its Precursors

The morphinan scaffold is the foundational structure for a vast family of psychoactive compounds, including potent analgesics, widely-used antitussives, and opioid antagonists.[1] Molecules like morphine, codeine, and the semi-synthetic opioid dextromethorphan are cornerstones of modern medicine.[1][2] The total synthesis of these complex molecules presents significant challenges due to their rigid, polycyclic structure.[3] A key strategic approach to constructing the morphinan skeleton is through the convergent synthesis involving key intermediates that can be reliably prepared and elaborated.

Among these, 2-(1-cyclohexenyl)ethylamine stands out as a critical and versatile building block.[2][4] It serves as the precursor to the C and D rings of the morphinan structure. The primary synthetic route involves coupling this intermediate with a substituted benzylamine derivative, followed by an acid-catalyzed intramolecular cyclization, famously known as the Grewe cyclization, to forge the complete tetracyclic morphinan core.[1][3]

This document provides a detailed guide for researchers and drug development professionals on the synthesis of 2-(1-cyclohexenyl)ethylamine and its subsequent application in the construction of the morphinan ring system, with a focus on the causality behind experimental choices and field-proven insights.

Part 1: Synthesis of the Key Intermediate: 2-(1-Cyclohexenyl)ethylamine

The most common and industrially relevant synthesis of 2-(1-cyclohexenyl)ethylamine begins with the readily available and inexpensive starting material, cyclohexanone.[2][5][6] The following multi-step protocol outlines a robust batch process for its preparation. While continuous flow methodologies have been developed for large-scale production, offering high throughput and reduced reaction times, the batch process described here is well-suited for typical laboratory and process development scales.[2][5]

Overall Synthetic Workflow

The synthesis can be visualized as a four-step sequence starting from cyclohexanone. Each step is designed to progressively build the required functionality for the final amine product.

G A Cyclohexanone B 1-Vinylcyclohexanol A->B  Grignard Reaction (Vinylmagnesium Bromide) C (2-Chloroethylidene)cyclohexane B->C  Chlorination/ Rearrangement (SOCl₂) D N-Cyclohexylidene-ethylurotropine Hydrochloride C->D  Quaternization (Urotropine) E 2-(1-Cyclohexenyl)ethylamine D->E  Hydrolysis/ Rearrangement (HCl)

Caption: Synthetic workflow for 2-(1-cyclohexenyl)ethylamine from cyclohexanone.

Experimental Protocol: Synthesis of 2-(1-Cyclohexenyl)ethylamine

Step 1: Grignard Reaction to form 1-Vinylcyclohexanol

  • Rationale: This step introduces the two-carbon ethyl side chain required for the final product. The vinyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.

  • Protocol:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add cyclohexanone (9.8 g, 0.1 mol) and 200 mL of anhydrous tetrahydrofuran (THF).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a 1.0 M solution of vinylmagnesium bromide in THF (150 mL, 0.15 mol) via the dropping funnel over 1 hour, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-10 hours.[6]

    • Carefully quench the reaction by slowly adding 100 mL of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-vinylcyclohexanol as an oil. This crude product is typically used in the next step without further purification.[6]

Step 2: Chlorination and Rearrangement to (2-Chloroethylidene)cyclohexane

  • Rationale: The tertiary alcohol is converted into a more reactive allylic chloride. The use of thionyl chloride (SOCl₂) in the presence of a base facilitates an SN1-type reaction with a subsequent stereospecific rearrangement to form the exocyclic double bond.

  • Protocol:

    • Dissolve the crude 1-vinylcyclohexanol from the previous step in 200 mL of anhydrous THF in a flask under a nitrogen atmosphere.

    • Cool the solution to 0°C.

    • Add an organic base such as pyridine (9.5 g, 0.12 mol) to the solution.

    • Slowly add thionyl chloride (14.3 g, 0.12 mol) dropwise, maintaining the temperature at 0°C.

    • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Pour the reaction mixture into 200 mL of ice-water and extract with diethyl ether (3 x 75 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford crude (2-chloroethylidene)cyclohexane.

Step 3 & 4: Quaternization and Hydrolysis to 2-(1-Cyclohexenyl)ethylamine

  • Rationale: This two-step sequence is a variation of the Delepine reaction. Urotropine (hexamethylenetetramine) serves as an ammonia equivalent. It first forms a quaternary ammonium salt with the allylic chloride. Subsequent acidic hydrolysis breaks down the urotropine cage, liberating the primary amine and promoting the rearrangement of the exocyclic double bond to the more stable endocyclic position.[4][6]

  • Protocol:

    • Dissolve the crude (2-chloroethylidene)cyclohexane in an organic solvent like chloroform or acetonitrile.

    • Add urotropine (1.1 equivalents) to the solution and reflux the mixture for 4-6 hours to form the quaternary ammonium salt (N-cyclohexylidene-ethylurotropine hydrochloride), which may precipitate.[6]

    • After cooling, filter the salt if it has precipitated, or concentrate the mixture.

    • Add a solution of concentrated hydrochloric acid in ethanol to the crude salt and reflux for 4-8 hours. This step performs both the hydrolysis and the double bond rearrangement.[4][6]

    • After the reaction is complete, cool the mixture and make it basic (pH > 12) by the slow addition of a concentrated sodium hydroxide solution.

    • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by vacuum distillation to yield pure 2-(1-cyclohexenyl)ethylamine.

Data Summary: Synthesis of 2-(1-Cyclohexenyl)ethylamine
StepKey ReagentsSolventTemperatureTypical TimeExpected Yield
1 Cyclohexanone, Vinylmagnesium BromideAnhydrous THF0°C to RT6-10 h>90% (crude)
2 1-Vinylcyclohexanol, SOCl₂, PyridineAnhydrous THF0°C to RT4 h~85% (crude)
3 & 4 (2-Chloroethylidene)cyclohexane, Urotropine, HClChloroform, EthanolReflux12-16 h50-60% (overall)

Part 2: Application in Morphinan Synthesis via Grewe Cyclization

With 2-(1-cyclohexenyl)ethylamine in hand, the stage is set for constructing the morphinan core. This is achieved by first coupling it with a suitable aromatic partner to create a benzyl-substituted octahydroisoquinoline precursor, which then undergoes the key Grewe cyclization.[1]

The Grewe Cyclization: A Cornerstone Reaction

The Grewe cyclization is an acid-catalyzed intramolecular electrophilic aromatic substitution that forms the tetracyclic morphinan ring system.[1][3] It is a powerful and efficient method for creating the complex carbon framework of these alkaloids. Protecting the nitrogen of the isoquinoline, often as a formamide, is a critical modification that prevents unwanted side reactions like ether cleavage and generally leads to higher yields.[1][7]

Illustrative Protocol: From Intermediate to Morphinan Core

This protocol describes a general pathway to an N-formyl morphinan derivative, a direct precursor to compounds like dextromethorphan.

G cluster_0 Precursor Assembly cluster_1 Key Cyclization A 2-(1-Cyclohexenyl)ethylamine C Amide Intermediate A->C Amide Coupling B 3-Methoxyphenylacetic acid B->C D Dihydroisoquinoline C->D  Bischler-Napieralski (e.g., POCl₃) E Octahydroisoquinoline D->E Reduction (e.g., NaBH₄) F N-Formyl Octahydroisoquinoline E->F N-Formylation G N-Formyl Morphinan Core F->G  Grewe Cyclization (e.g., H₃PO₄, PPA)

Caption: Workflow for constructing the morphinan core from the key intermediate.

Step 1: Amide Formation

  • Protocol:

    • Dissolve 3-methoxyphenylacetic acid (1 eq.) in a suitable solvent like dichloromethane.

    • Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.).

    • Slowly add a solution of 2-(1-cyclohexenyl)ethylamine (1 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.).

    • Stir the reaction at room temperature for 12-24 hours.

    • Filter off any precipitated urea byproducts. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer and concentrate to yield the amide.

Step 2: Bischler-Napieralski Cyclization

  • Protocol:

    • Dissolve the amide from the previous step in a solvent like anhydrous toluene or acetonitrile.

    • Add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) (1.5-2.0 eq.) at 0°C.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction and carefully pour it onto crushed ice.

    • Basify with ammonium hydroxide and extract with an organic solvent.

    • Dry and concentrate to yield the crude dihydroisoquinoline.

Step 3: Reduction to Octahydroisoquinoline

  • Protocol:

    • Dissolve the crude dihydroisoquinoline in methanol.

    • Add sodium borohydride (NaBH₄) (2-3 eq.) portion-wise at 0°C.

    • Stir at room temperature for 4-6 hours.

    • Quench with water, remove the methanol under reduced pressure, and extract the product into an organic solvent.

    • Dry and concentrate to yield the octahydroisoquinoline derivative.

Step 4: N-Formylation

  • Protocol:

    • Dissolve the octahydroisoquinoline in ethyl formate and heat to reflux for 12-18 hours.

    • Cool the reaction and remove the excess ethyl formate under reduced pressure to yield the N-formyl derivative, which can be used directly.

Step 5: Grewe Cyclization

  • Rationale: This is the critical ring-closing step. Strong acids like phosphoric acid or trifluoromethanesulfonic acid protonate the double bond of the cyclohexenyl ring, generating a tertiary carbocation. This highly reactive "super-electrophile" is then attacked by the electron-rich aromatic ring to form the new C-C bond, completing the morphinan skeleton.[1]

  • Protocol:

    • Add the N-formyl octahydroisoquinoline derivative to an excess of 85% phosphoric acid or polyphosphoric acid.[1]

    • Heat the mixture with vigorous stirring to 80-100°C for 4-8 hours.

    • Cool the reaction mixture and carefully pour it into a beaker of ice water.

    • Basify the solution to pH 9-10 with a strong base (e.g., 50% NaOH), ensuring the temperature is controlled with an ice bath.

    • Extract the product with a solvent like toluene or ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude N-formyl morphinan derivative can be purified by column chromatography or crystallization.

Grewe Cyclization Mechanism

G A N-Formyl Octahydroisoquinoline (Precursor) B Protonation of Alkene A->B H⁺ C Tertiary Carbocation (Super-electrophile) B->C D Intramolecular Electrophilic Attack C->D E Rearomatization (Deprotonation) D->E F N-Formyl Morphinan (Product) E->F -H⁺

Caption: Simplified mechanism of the acid-catalyzed Grewe cyclization.

Conclusion

2-(1-Cyclohexenyl)ethylamine is an indispensable intermediate in the synthetic chemist's toolbox for accessing the pharmacologically vital class of morphinan alkaloids. The synthetic routes to this intermediate are well-established, scalable, and begin from simple, commercially available materials. Its subsequent elaboration via the powerful Grewe cyclization provides an efficient and convergent pathway to the complex tetracyclic core of these molecules. The protocols and insights provided herein offer a solid foundation for researchers engaged in the synthesis, development, and manufacturing of morphinan-based therapeutics.

References

  • Li, Z., Huang, S., Tao, Y., Jiang, M., Cheng, D., Wan, L., & Chen, F. (2023). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering.
  • Li, Z., et al. (2023). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)
  • Synthesis method of 2-(1-cyclohexenyl) ethylamine. (2020).
  • Jayachandra, S., Sethi, M. K., Mahajan, S., Mara, B., & Kaur, G. (2018).
  • Total synthesis of morphine and rel
  • Synthesis method of 2-(1-cyclohexenyl) ethylamine. (2020).
  • Grewe cyclization.
  • Dextromethorphan. Wikipedia.

Sources

Application

Application Note &amp; Protocol: Continuous Flow Synthesis of 2-(1-Cyclohexenyl)ethylamine

Abstract: 2-(1-Cyclohexenyl)ethylamine is a critical intermediate in the synthesis of several morphinan-class pharmaceuticals, including widely used antitussive and analgesic agents.[1][2] Traditional batch manufacturing...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-(1-Cyclohexenyl)ethylamine is a critical intermediate in the synthesis of several morphinan-class pharmaceuticals, including widely used antitussive and analgesic agents.[1][2] Traditional batch manufacturing processes for this intermediate often involve hazardous reagents, challenging reaction control, and purification difficulties. This application note details a robust, two-stage continuous flow process for the synthesis of 2-(1-cyclohexenyl)ethylamine starting from cyclohexanone and cyanoacetic acid. The telescoped process, encompassing a Knoevenagel condensation/decarboxylation followed by a heterogeneous catalytic hydrogenation, offers significant advantages in safety, efficiency, and scalability. The overall yield for this integrated flow method can reach up to 56% with a total residence time of under 45 minutes, demonstrating a significant improvement over conventional methods.[1][2]

Introduction & Strategic Rationale

2-(1-Cyclohexenyl)ethylamine serves as a key building block for drugs such as dextromethorphan and butorphanol.[2] Its synthesis is a pivotal step in the overall manufacturing chain. Industrial batch-mode production typically relies on the palladium-catalyzed hydrogenation of an unsaturated nitrile intermediate derived from cyclohexanone.[2] However, this route presents several challenges:

  • Safety Hazards: The initial Knoevenagel condensation can be highly exothermic and difficult to control on a large scale, especially the subsequent decarboxylation which can lead to vigorous gas evolution and dangerous pressure build-up.[3]

  • Reagent Handling: The use of cyanide-containing reagents like cyanoacetic acid necessitates stringent handling protocols to mitigate extreme toxicity risks.[4][5][6]

  • Hydrogenation Risks: High-pressure hydrogenation in large batch reactors carries inherent risks of fire and explosion, requiring specialized and costly infrastructure.[7]

  • Selectivity Issues: The reduction of nitriles can often lead to the formation of secondary and tertiary amine byproducts, complicating purification and reducing the yield of the desired primary amine.[8][9][10]

Continuous flow chemistry provides elegant solutions to these problems. By confining reactions to small-volume microreactors or packed-bed columns, flow chemistry offers superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous reagents and reactions.[9] This protocol leverages these advantages to establish a safer, more efficient, and scalable synthesis of 2-(1-cyclohexenyl)ethylamine.

Two-Stage Continuous Flow Process Overview

The synthesis is performed in two main, telescoped stages without the isolation of intermediates:

Stage 1: Knoevenagel Condensation & Decarboxylation Cyclohexanone is reacted with cyanoacetic acid in the presence of a base catalyst. The active methylene group of cyanoacetic acid undergoes a nucleophilic addition to the cyclohexanone carbonyl, followed by dehydration.[11][12] The resulting intermediate, cyclohexenyl cyanoacetic acid, is unstable and undergoes rapid decarboxylation at elevated temperatures to yield the key intermediate, 1-cyclohexene-1-acetonitrile.[3][13]

Stage 2: Continuous Heterogeneous Hydrogenation The organic stream containing 1-cyclohexene-1-acetonitrile is then mixed with a hydrogen source and passed through a packed-bed reactor containing a heterogeneous catalyst (e.g., Raney Nickel or a supported Palladium catalyst).[8][14][15] This selectively reduces the nitrile moiety to the target primary amine, 2-(1-cyclohexenyl)ethylamine. The use of a fixed-bed reactor simplifies catalyst handling and reuse, a significant advantage over batch processes.[7][8]

Experimental Setup and Components

The continuous flow system is constructed from commercially available components. A schematic of the setup is illustrated below.

System Components:
  • Reagent Reservoirs: Standard glass or stainless steel bottles for stock solutions.

  • HPLC Pumps: Two or more high-pressure pumps (e.g., Knauer, Vapourtec) for precise, pulseless delivery of reagent solutions.

  • T-Mixers: PEEK or stainless steel mixers for efficient combination of reagent streams.

  • Coil Reactor (Stage 1): A heated PFA or stainless steel capillary coil reactor (10-20 mL volume) to control the residence time for the condensation/decarboxylation step.

  • Packed-Bed Reactor (Stage 2): A stainless steel column (e.g., CatCart, H-Cube) packed with the hydrogenation catalyst.

  • Gas Delivery System: A mass flow controller for precise introduction of hydrogen gas, or an in-line hydrogen generator (e.g., H-Cube system).

  • Back-Pressure Regulator (BPR): A device set to maintain system pressure (e.g., 10-50 bar) to keep gases in solution and prevent solvent boiling.

  • Product Collection: A collection vessel for the final product stream.

System Workflow Diagram

Continuous_Synthesis cluster_reagents Reagent Delivery node_reagent node_reagent node_reactor node_reactor node_process node_process node_output node_output edge_color edge_color A Cyclohexanone & Cyanoacetic Acid in Solvent PumpA Pump A A->PumpA B Base Catalyst Solution PumpB Pump B B->PumpB H2 H2 Gas Source MFC Mass Flow Controller H2->MFC Mixer1 T-Mixer PumpA->Mixer1 PumpB->Mixer1 Mixer2 Gas-Liquid Mixer MFC->Mixer2 Reactor1 Heated Coil Reactor (Condensation/ Decarboxylation) Mixer1->Reactor1 Stage 1 Reactor1->Mixer2 Nitrile Intermediate Reactor2 Packed-Bed Reactor (Hydrogenation) Mixer2->Reactor2 Stage 2 BPR Back Pressure Regulator Reactor2->BPR Product Product Collection BPR->Product

Caption: Workflow for the two-stage continuous synthesis.

Detailed Experimental Protocols

Safety First: This process involves highly toxic cyanide compounds and flammable hydrogen gas. All operations must be conducted in a certified, continuously operating fume hood.[4][16] Appropriate personal protective equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat, is mandatory.[4] An emergency plan for cyanide exposure should be in place.[4][5]

Protocol 1: Stock Solution Preparation
  • Solution A (Reactants):

    • In a 250 mL volumetric flask, dissolve cyanoacetic acid (8.51 g, 0.1 mol) in 150 mL of a suitable solvent (e.g., Toluene or NMP).

    • Add cyclohexanone (9.81 g, 0.1 mol) to the flask.

    • Make up the volume to 250 mL with the solvent.

    • Scientist's Note: Using a 1:1 molar ratio is a good starting point. Toluene is an effective solvent that can azeotropically remove water formed during the condensation.

  • Solution B (Catalyst):

    • Prepare a 0.5 M solution of a suitable amine base (e.g., piperidine or DBU) with ammonium acetate in the same solvent as Solution A.

    • Rationale: A weak amine base is sufficient to catalyze the Knoevenagel condensation without promoting self-condensation of the cyclohexanone.[11][17] The ammonium acetate acts as a co-catalyst.

Protocol 2: Continuous Synthesis Execution
  • System Priming: Prime Pump A with Solution A and Pump B with Solution B, ensuring all lines are free of air bubbles.

  • Stage 1 - Condensation & Decarboxylation:

    • Set the temperature of the coil reactor to 120-160 °C. Rationale: This temperature range is typically required for efficient decarboxylation following the condensation reaction.[3][13]

    • Set the back-pressure regulator (BPR) to 10 bar. This prevents boiling and ensures controlled CO₂ release.

    • Begin pumping Solution A at 0.8 mL/min and Solution B at 0.2 mL/min into the T-mixer. This corresponds to a total flow rate of 1.0 mL/min.

    • For a 15 mL coil reactor, this provides a residence time of 15 minutes.

  • Stage 2 - Hydrogenation:

    • The effluent from Stage 1, containing 1-cyclohexene-1-acetonitrile, is directed to the gas-liquid mixer.

    • Introduce hydrogen gas via the mass flow controller at a pressure of 40-80 bar.[15]

    • The gas-liquid mixture flows through the packed-bed reactor (e.g., loaded with a Raney Nickel or 5% Pd/C catalyst cartridge) heated to 60-80 °C.[15]

    • Rationale: Heterogeneous catalysts like Raney Ni and Pd/C are highly effective for nitrile reduction.[8][14][15] Continuous flow hydrogenation significantly enhances safety compared to batch methods.[7] The selectivity towards the primary amine is often improved under flow conditions, minimizing the formation of secondary amine byproducts.[8][9]

  • Steady State & Collection:

    • Allow the system to run for at least three residence times (e.g., ~60-90 minutes) to reach a steady state.

    • Collect the output from the BPR. The product stream will contain 2-(1-cyclohexenyl)ethylamine, solvent, and catalyst byproducts.

  • Work-up and Purification:

    • The collected solution can be washed with a dilute acid (e.g., 1M HCl) to extract the amine product into the aqueous phase as its hydrochloride salt.

    • The aqueous layer is then basified (e.g., with 10% NaOH aq.) and extracted with an organic solvent (e.g., ethyl acetate).[18]

    • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the purified product.

Data & Optimization Parameters

The following table provides a starting point for process optimization. Yields should be determined by a calibrated internal standard method using GC-MS or HPLC analysis of the crude reaction output at steady state.

ParameterStage 1: CondensationStage 2: HydrogenationRationale / Notes
Temperature 140 °C70 °CHigh temperature drives decarboxylation.[3] Milder hydrogenation temperature preserves selectivity.[15]
Pressure (BPR) 10 bar50 barPrevents boiling in Stage 1. Higher pressure increases H₂ solubility for efficient reduction.[15]
Residence Time 15 min5-10 minSufficient for complete conversion in Stage 1. Hydrogenation is typically fast over active catalysts.
Catalyst Piperidine/NH₄OAcRaney Nickel or 5% Pd/CStandard Knoevenagel catalysts.[11] Proven heterogeneous catalysts for nitrile reduction.[8][14]
Flow Rate (Sol A) 0.8 mL/min-Main reactant stream.
Flow Rate (Sol B) 0.2 mL/min-Catalyst stream, ratio can be optimized.
H₂ Flow/Pressure -1.2 equivalents / 50 barStoichiometry should be optimized for full conversion.
Expected Yield >90% (Nitrile)>85% (Amine)High conversions are typical for these reactions in flow.

Conclusion

This application note provides a comprehensive protocol for the continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine. By telescoping a Knoevenagel condensation/decarboxylation with a heterogeneous catalytic hydrogenation, this method circumvents many of the safety and scalability issues associated with traditional batch processing. The precise control offered by flow chemistry allows for the safe handling of hazardous materials like cyanoacetic acid and high-pressure hydrogen, while delivering high yields and throughput in a compact, automated system. This process represents a significant advancement towards a safer, greener, and more efficient manufacturing route for this key pharmaceutical intermediate.

References

  • Li, Z., Huang, S., Tao, Y., Jiang, M., Cheng, D., Wan, L., & Chen, F. (2023). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering. [Link]

  • RSC Publishing. (2023). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. RSC Publishing. [Link]

  • Takeda, K., et al. (2015). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Angewandte Chemie International Edition. [Link]

  • Li, Z., et al. (2023). Supporting information An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine. RSC Publishing. [Link]

  • Ahmed, M. S., et al. (2018). Platinum-Based Heterogeneous Catalysts for Nitrile Synthesis via Aerobic Oxidative Coupling of Alcohols and Ammonia. ACS Omega. [Link]

  • Mészáros, R., et al. (2019). Continuous-Flow Hydrogenation and Reductive Deuteration of Nitriles: a Simple Access to α,α-Dideutero Amines. ChemPlusChem. [Link]

  • Mészáros, R., et al. (2019). Continuous‐Flow Hydrogenation and Reductive Deuteration of Nitriles: a Simple Access to α,α‐Dideutero Amines. SciSpace. [Link]

  • Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2014). Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide. Organic Chemistry Portal. [Link]

  • Wang, Y., et al. (2022). Structural Ni0–Niδ+ Pair Sites for Highly Active Hydrogenation of Nitriles to Primary Amines. Journal of the American Chemical Society. [Link]

  • Boyd, C. (2020). Selective catalytic hydrogenation of nitriles in continuous-flow. Queen's University Belfast. [Link]

  • Wang, D., et al. (2021). Continuous hydrogenation of nitriles to primary amines with high selectivity in flow. ResearchGate. [Link]

  • Patsnap. (2020). Synthesis method of 2-(1-cyclohexenyl) ethylamine. Eureka. [Link]

  • Google Patents. (1994). Process for the preparation of 2-(1-cyclohexenyl)ethylamine.
  • Sádaba, I., et al. (2011). Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I. Hydrogenation of benzonitrile over palladium. ResearchGate. [Link]

  • The Sarpong Group. (2016). Hydrogen Cyanide. University of California, Berkeley. [Link]

  • WIPO Patentscope. (2020). Synthesis method of 2-(1-cyclohexenyl) ethylamine. WIPO. [Link]

  • Vessally, E. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Chemical Review and Letters. [Link]

  • Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Thieme. [Link]

  • Google Patents. (1990). Process for industrial application of Knoevenagel synthesis.
  • Maresz, K., Ciemięga, A., & Mrowiec-Białoń, J. (2023). Continuous-Flow Microreactor for Knoevenagel Condensation of Ethyl Cyanoacetate with Benzaldehyde. Open ICM. [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Stanford University. [Link]

  • Juliá-Hernández, F., et al. (2020). Continuous Flow Decarboxylative Monofluoroalkylation Enabled by Photoredox Catalysis. Organic Letters. [Link]

  • The University of Adelaide. (2023). Chemical Safety Management. The University of Adelaide. [Link]

  • LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]

  • Yadav, J. S., et al. (2004). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. Journal of the Chinese Chemical Society. [Link]

  • Noël, T., & Hessel, V. (Eds.). (2014). Continuous Flow Coupling and Decarboxylation Reactions Promoted by Copper Tubing. Royal Society of Chemistry. [Link]

  • International Cyanide Management Institute. (2021). Cyanide Production Verification Protocol. ICMI. [Link]

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Cyanoacetic acid. Wikipedia. [Link]

  • Guidry, E. N., et al. (2024). Development of a continuous melt reactor for an acid-mediated decarboxylation. Reaction Chemistry & Engineering. [Link]

Sources

Method

Application Note: Grignard-Mediated Synthesis of 2-(1-Cyclohexenyl)ethylamine

The following Application Note and Protocol details the production of 2-(1-cyclohexenyl)ethylamine , a critical pharmacophore used in the synthesis of morphinan-class analgesics (e.g., Dextromethorphan) and other CNS-act...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol details the production of 2-(1-cyclohexenyl)ethylamine , a critical pharmacophore used in the synthesis of morphinan-class analgesics (e.g., Dextromethorphan) and other CNS-active agents.[1]

This guide prioritizes the Grignard-mediated vinylation route , which is the current industrial standard for high-purity synthesis, offering superior scalability compared to the legacy Birch reduction of phenethylamines.

[1][2][3][4]

Part 1: Executive Summary & Strategic Logic

The synthesis of 2-(1-cyclohexenyl)ethylamine hinges on the construction of the C8 carbon skeleton with specific unsaturation. While historical methods utilized the dissolving metal reduction (Lithium/Ammonia) of 2-phenylethylamine, that route suffers from over-reduction byproducts (cyclohexylethylamine) that are difficult to separate.[2]

The Grignard approach described here utilizes a nucleophilic addition of vinylmagnesium halide to cyclohexanone.[1] This method is preferred for three reasons:

  • Regiospecificity: The 1,2-addition creates the quaternary center at C1 exclusively.

  • Atom Economy: Direct C2 homologation using vinyl halides.

  • Scalability: Avoids cryogenic liquid ammonia handling required by Birch reductions.

Reaction Pathway Visualization

The following diagram outlines the chemical transformation from raw materials to the target amine.

G Start Cyclohexanone (C6H10O) Inter1 1-Vinylcyclohexanol (Intermediate I) Start->Inter1 Grignard Addition THF, 0°C Reagent Vinylmagnesium Bromide (CH2=CHMgBr) Reagent->Inter1 Inter2 (2-Chloroethylidene)cyclohexane (Allylic Chloride) Inter1->Inter2 SOCl2, Pyridine Allylic Rearrangement Inter3 Quaternary Hexaminium Salt (Delepine Intermediate) Inter2->Inter3 Hexamethylenetetramine (Urotropine) Final 2-(1-Cyclohexenyl)ethylamine (Target) Inter3->Final HCl Hydrolysis Thermodynamic Isomerization

Caption: Figure 1. Synthetic workflow for 2-(1-cyclohexenyl)ethylamine via Grignard vinylation and Delepine amination.

Part 2: Detailed Experimental Protocol

Phase 1: The Grignard Reaction (Critical Step)

Objective: Synthesis of 1-Vinylcyclohexanol.[1][3][4][5] Mechanism: Nucleophilic attack of the vinyl anion on the ketone carbonyl carbon.

Reagents & Materials
  • Substrate: Cyclohexanone (Reagent Grade, >99%, dried over MgSO4).

  • Grignard Reagent: Vinylmagnesium Bromide (1.0 M in THF).[5] Note: Commercial solutions are recommended for reproducibility, though in-situ preparation from Vinyl Bromide and Mg turnings is possible.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Saturated Ammonium Chloride (NH4Cl) solution.

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and N2/Ar inlet.

    • Purge the system with inert gas for 15 minutes.

  • Substrate Charging:

    • Charge Cyclohexanone (1.0 eq) into the flask.[6]

    • Dilute with Anhydrous THF (Volume ratio: 5 mL THF per 1 g Cyclohexanone).

    • Cool the solution to 0°C using an ice/salt bath.

  • Grignard Addition (The Control Point):

    • Charge Vinylmagnesium Bromide (1.2 – 1.5 eq) into the addition funnel.

    • Dropwise Addition: Add the Grignard reagent slowly over 60–90 minutes.

    • Critical Parameter: Maintain internal temperature < 10°C to prevent polymerization of the vinyl reagent or side reactions.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (20–25°C) naturally.

    • Stir for 4–6 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS. Disappearance of cyclohexanone indicates completion.

  • Quenching & Workup:

    • Cool the mixture back to 0°C.

    • Slowly add saturated NH4Cl solution (exothermic!).

    • Extract the aqueous phase with Ethyl Acetate (3x).[5]

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate under reduced pressure.

    • Result: Crude 1-Vinylcyclohexanol (Pale yellow oil). Yield typically 85–95%.

Phase 2: Conversion to Amine (Downstream Processing)

Objective: Conversion of the tertiary alcohol to the primary amine via allylic rearrangement.

  • Chlorination (One-Pot Rearrangement):

    • Dissolve 1-Vinylcyclohexanol in THF/Pyridine.

    • Add Thionyl Chloride (SOCl2) at 0°C.

    • Mechanism:[1][3][4][5][2][6][7] The reaction proceeds via an SNi' or SN1' mechanism, where the hydroxyl group is displaced, and the double bond migrates to the exocyclic position, forming (2-chloroethylidene)cyclohexane.

  • Amination (Delepine Reaction):

    • Treat the chloro-intermediate with Hexamethylenetetramine (Urotropine) in refluxing Chloroform or Ethanol.

    • Isolate the precipitating quaternary ammonium salt.

  • Hydrolysis & Isomerization:

    • Reflux the salt in ethanolic HCl.

    • Thermodynamic Control: The acidic conditions hydrolyze the urotropine adduct to the primary amine. Crucially, the double bond migrates from the exocyclic position (ethylidene) to the more stable endocyclic position (trisubstituted alkene), yielding the target 2-(1-cyclohexenyl)ethylamine .

Part 3: Critical Process Parameters (CPPs)

The following table summarizes the variables that most significantly impact yield and purity during the Grignard phase.

ParameterSpecificationImpact of Deviation
Moisture Content < 0.05% H2O in THFHigh moisture destroys the Grignard reagent (formation of Ethylene gas), lowering yield.
Addition Temp -5°C to 5°CTemperatures >15°C during addition promote vinyl polymerization and byproduct formation.
Stoichiometry 1.2 – 1.5 eq GrignardExcess is required to account for any residual moisture and ensure full conversion of the ketone.
Quench pH Mildly Acidic/NeutralStrong acid quenching can cause premature dehydration of the alcohol to dienes. Use NH4Cl.[5]

Part 4: Troubleshooting & Quality Control

Common Failure Modes
  • Low Yield in Step 1:

    • Cause: "Wet" solvent or insufficient inert atmosphere.

    • Solution: Distill THF over Sodium/Benzophenone or use molecular sieves. Ensure positive N2 pressure.

  • Incomplete Conversion:

    • Cause: Degraded Grignard reagent. Vinylmagnesium bromide can degrade over time.

    • Solution: Titrate the Grignard reagent (e.g., using salicylaldehyde phenylhydrazone) before use to confirm molarity.

  • Impurity Profile (Diene formation):

    • Cause: Overheating during the workup of the alcohol.

    • Solution: Keep rotary evaporator bath < 40°C. 1-Vinylcyclohexanol is acid-sensitive and prone to dehydration.

Analytical Characterization[5][8]
  • 1-Vinylcyclohexanol (Intermediate):

    • 1H NMR (CDCl3): δ 5.9 (dd, 1H, =CH), 5.2 (dd, 1H, =CH2), 5.0 (dd, 1H, =CH2), 1.5-1.7 (m, 10H, Cyclohexyl).

  • 2-(1-Cyclohexenyl)ethylamine (Final Product):

    • 1H NMR (CDCl3): δ 5.45 (br s, 1H, Vinyl-H), 2.75 (t, 2H, -CH2N), 2.10 (t, 2H, Allylic-CH2), 1.9 (m, 4H, Allylic Ring), 1.6 (m, 4H, Ring).

    • Appearance: Colorless to pale yellow liquid with a strong amine odor.

References

  • Patent CN111807968B. Synthesis method of 2-(1-cyclohexenyl) ethylamine. (2020). State Intellectual Property Office of the P.R.C.

  • Schnider, O., et al. (1950).[1][3] Synthese von Morphinanen. Helvetica Chimica Acta, 33(5), 1437-1448. (Foundational chemistry for morphinan precursors).

  • Lutz, F., et al. (1994). Process for the preparation of 2-(1-cyclohexenyl)ethylamine. European Patent EP0623586B1. (Discusses the limitations of Birch reduction vs.

  • Reaction Chemistry & Engineering . (2019). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine. Royal Society of Chemistry.[8]

Sources

Application

Using 1-Cyclohexene-1-ethanamine in optoelectronic heterostructures

Executive Summary 1-Cyclohexene-1-ethanamine (CAS: 3399-73-3), historically utilized as a key intermediate in the synthesis of morphinan-class pharmaceuticals (e.g., Dextromethorphan), has emerged as a high-performance o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclohexene-1-ethanamine (CAS: 3399-73-3), historically utilized as a key intermediate in the synthesis of morphinan-class pharmaceuticals (e.g., Dextromethorphan), has emerged as a high-performance organic spacer cation for next-generation optoelectronics.

This guide details the protocol for utilizing 1-Cyclohexene-1-ethanamine (herein referred to as CHEA ) to fabricate 2D Ruddlesden-Popper (RP) halide perovskites . Unlike linear alkylamines (e.g., Butylamine) or standard aromatic ligands (e.g., Phenethylammonium), CHEA introduces a unique cyclohexenyl ring that offers enhanced hydrophobicity and distinct steric hindrance. These properties are critical for suppressing moisture degradation and suppressing ion migration in solar cells, LEDs, and photodetectors.

Key Advantages of CHEA in Heterostructures:

  • Hydrophobic Shielding: The bulky cyclohexene ring repels environmental moisture more effectively than linear chains.

  • Phase Engineering: Facilitates the formation of pure-phase low-dimensional quantum wells (

    
    ).
    
  • Dielectric Confinement: Enhances exciton binding energy (

    
    ), making it ideal for emissive devices (LEDs).
    

Chemical & Material Profile

PropertySpecificationRelevance to Optoelectronics
IUPAC Name 2-(1-Cyclohexenyl)ethylaminePrimary Ligand / Spacer Cation
Abbreviation CHEA / CHEA

Cation notation in perovskite formula
Molecular Weight 125.21 g/mol Calculation of stoichiometric precursor ratios
Boiling Point 53-54 °C (at 2.5 mmHg)Volatility requires controlled annealing temps
Solubility Soluble in DMF, DMSO, ChloroformCompatible with standard perovskite solvents
pKa ~10.9 (Predicted)Ensures rapid protonation to form CHEA

Mechanism of Action: The Ruddlesden-Popper Phase

In a 3D perovskite (e.g., MAPbI


), the structure is a continuous network of corner-sharing PbI

octahedra. By introducing CHEA, we "slice" this 3D network into 2D slabs.

The general formula for the CHEA-based RP perovskite is:



  • CHEA

    
     (Spacer):  The large organic cation that separates the inorganic sheets. It acts as a dielectric barrier and moisture shield.
    
  • MA

    
     (Methylammonium):  The small cation that fits inside the inorganic cages.
    
  • 
     (Integer):  The number of octahedral layers per slab.
    
    • 
      : Pure 2D (Quantum confined, high stability, low conductivity).
      
    • 
      : Pure 3D (Bulk properties, lower stability).
      
    • Target:

      
       to 
      
      
      
      (Quasi-2D) for optimal balance of transport and stability.
Visualizing the Intercalation Mechanism

CHEA_Intercalation cluster_mechanism Molecular Mechanism Precursors Precursor Solution (PbI2 + MAI + CHEA) SpinCoat Spin Coating (Solvent Evaporation) Precursors->SpinCoat SelfAssembly Self-Assembly (Crystallization) SpinCoat->SelfAssembly RP_Structure Ruddlesden-Popper Phase Formation SelfAssembly->RP_Structure Steric CHEA Steric Bulk Limits 3D Growth SelfAssembly->Steric Driven by Hydrophobic Cyclohexenyl Ring Repels Moisture RP_Structure->Hydrophobic Result Dielectric Dielectric Confinement (Quantum Well) RP_Structure->Dielectric Result

Figure 1: Mechanism of CHEA intercalation during the crystallization of 2D Ruddlesden-Popper perovskites.

Protocol: Synthesis of (CHEA) PbI Thin Films ( )

This protocol describes the synthesis of the pure 2D phase (


) to validate ligand quality, followed by the Quasi-2D (

) phase for device integration.
Reagents Required:
  • Lead(II) Iodide (PbI

    
    ):  99.99% trace metals basis.
    
  • 1-Cyclohexene-1-ethanamine (CHEA): >97% purity (Sigma/Merck or chemically synthesized via reduction of 2-(1-cyclohexenyl)acetonitrile).

  • Hydroiodic Acid (HI): 57 wt% in water, stabilized.

  • Solvents: N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) (4:1 ratio), Anhydrous.

Step 1: Ligand Protonation (Creating CHEA-I)

The amine must be converted to its iodide salt (CHEA-I) before mixing with PbI


.
  • Dissolve 10 mmol of CHEA (liquid) in 10 mL of ethanol in a round-bottom flask placed in an ice bath (0°C).

  • Dropwise add 10 mmol of HI (57%) under constant stirring. Caution: Exothermic reaction.

  • Stir for 2 hours at 0°C.

  • Evaporate the solvent using a rotary evaporator at 50°C.

  • Wash the resulting precipitate with diethyl ether 3 times to remove residual iodine/impurities.

  • Recrystallize from ethanol/ether and dry in a vacuum oven at 60°C for 12 hours.

    • Validation Check: The final powder should be white or pale yellow. If dark brown, free iodine is present (rewash).

Step 2: Precursor Solution Preparation ( and )
Component

(Pure 2D)

(Solar Cell Grade)
PbI

1.0 M1.0 M
CHEA-I 2.0 M0.5 M
MAI (Methylammonium Iodide) 0 M0.75 M
Stoichiometry Ratio 2 : 0 : 1 (CHEA:MA:Pb)2 : 3 : 4 (CHEA:MA:Pb)
  • Mix the powders according to the table above in DMF:DMSO (4:1 v/v) .

  • Stir at 60°C for 2 hours inside a nitrogen-filled glovebox.

  • Filter through a 0.45 µm PTFE filter before use.

Step 3: Thin Film Deposition
  • Substrate Prep: Clean ITO/FTO glass via sonication (Detergent -> Water -> Acetone -> IPA), 15 min each. UV-Ozone treat for 20 min.

  • Spin Coating:

    • Dispense 50 µL of precursor solution onto the substrate.

    • Stage 1: 1000 rpm for 10s (Spreading).

    • Stage 2: 4000 rpm for 30s (Thinning).

    • Antisolvent Drop (Critical): At the 20th second of Stage 2, drop 150 µL of Chlorobenzene onto the center of the spinning substrate.

  • Annealing:

    • Transfer immediately to a hotplate.

    • Anneal at 100°C for 10 minutes .

    • Observation: The film should turn from pale yellow to orange/brown (for

      
      ) or remain bright yellow (for 
      
      
      
      ).

Device Integration Workflow (Solar Cell)

To utilize the CHEA-based perovskite in a p-i-n architecture:

  • Hole Transport Layer (HTL): Spin-coat PEDOT:PSS on ITO (4000 rpm, 30s). Anneal 150°C, 20 min.

  • Active Layer: Apply CHEA-Perovskite (

    
    ) using the protocol above.
    
  • Electron Transport Layer (ETL): Spin-coat PC

    
    BM (20 mg/mL in Chlorobenzene) at 1500 rpm, 30s.
    
  • Buffer: Evaporate 0.5 nm LiF or spin-coat BCP.

  • Electrode: Thermal evaporation of Ag (100 nm).

Workflow Diagram

Device_Fabrication Substrate 1. ITO Cleaning (UV-Ozone) HTL 2. HTL Deposition (PEDOT:PSS) Substrate->HTL Perovskite 3. CHEA-Perovskite ($n=4$) (Antisolvent Method) HTL->Perovskite ETL 4. ETL Deposition (PCBM) Perovskite->ETL Contact 5. Metallization (Ag Evaporation) ETL->Contact

Figure 2: Layer-by-layer fabrication process for a CHEA-based inverted perovskite solar cell.

Self-Validating Quality Control

A robust protocol must include "Stop/Go" checkpoints.

CheckpointObservationDiagnosis/Action
Precursor Dissolution Turbid solution after 1 hr at 60°CSTOP. Precursors are not dry or solvent is contaminated with water. Re-filter or use fresh anhydrous solvent.
Film Appearance (

)
Transparent or WhiteSTOP. Film is too thin or amorphous. Increase concentration or verify annealing temp.
Film Appearance (

)
Milky/HazySTOP. Large crystal aggregates. Antisolvent timing was incorrect (too late).
XRD Analysis Peaks at

GO. Confirms formation of 2D superlattice structure (low angle peaks correspond to layer spacing).
PL Emission Peak at ~520nm (

) or ~750nm (

)
GO. Confirms quantum confinement (

) or efficient energy funneling (

).

References

  • Synthesis of 1-Cyclohexene-1-ethanamine

    • Method: Reduction of 2-(1-cyclohexenyl)acetonitrile or Grignard reaction of cyclohexanone.
    • Source: "An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine." Reaction Chemistry & Engineering, RSC.
  • Primary Application in Perovskites

    • Title: Ruddlesden–Popper 2D perovskites of type (C6H9C2H4NH3)2(CH3NH3)
    • Significance: Establishes the specific use of this ligand for tuning bandgaps (2.51 eV to 1.92 eV) and enhancing stability.
    • Source:Scientific Reports / PMC (NIH).
  • General Ligand Engineering Context

    • Title: Ligand Chemistry of Inorganic Lead Halide Perovskite Nanocrystals.[1]

    • Significance: Provides the theoretical basis for amine-surface interactions and defect passiv
    • Source:ACS Energy Letters.
  • Chemical Data & Safety

    • Source: PubChem Compound Summary for CID 76938, 2-(1-Cyclohexenyl)ethylamine.

Disclaimer: This Application Note is for research purposes only. 1-Cyclohexene-1-ethanamine is a regulated chemical precursor in some jurisdictions due to its use in opioid synthesis. Ensure full compliance with local DEA/regulatory bodies before procurement.

Sources

Method

Reagents for cyclization of cyclohexenyl ethylamine precursors

Application Note: Reagents for the Grewe Cyclization of Cyclohexenyl Ethylamine Precursors Abstract This guide details the reagents and protocols for the acid-catalyzed intramolecular cyclization of N-substituted-1-(cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reagents for the Grewe Cyclization of Cyclohexenyl Ethylamine Precursors

Abstract

This guide details the reagents and protocols for the acid-catalyzed intramolecular cyclization of N-substituted-1-(cyclohexen-1-yl)ethylamine derivatives. This transformation, historically known as the Grewe Cyclization , is the critical stereoselective step in the total synthesis of morphinan alkaloids (e.g., dextromethorphan, codeine, morphine). This note evaluates three distinct reagent classes—Traditional Brønsted Acids, Superacid Systems, and Lewis Acid mediators—providing optimized protocols for high-yield construction of the morphinan core.

Introduction & Mechanistic Context

The cyclization of cyclohexenyl ethylamine precursors (specifically 1-benzyl-1,2,3,4,5,6,7,8-octahydroisoquinolines, often referred to as "Octabase") relies on the generation of a transient carbocation at the benzylic position of the cyclohexenyl ring. This electrophile attacks the electron-rich aromatic ring (pendant benzyl group) to form the quaternary carbon center at C-13 (morphinan numbering).

The Challenge: The reaction competes with polymerization, isomerization to isomorphinans, and ether cleavage. Success depends entirely on the "Hard/Soft" character of the acid and the solvation of the protonated intermediate.

Mechanism of Action (Grewe Cyclization)

The following diagram illustrates the protonation event and subsequent Friedel-Crafts alkylation.

GreweMechanism Precursor Octahydroisoquinoline (Cyclohexenyl Precursor) Protonation Protonation of Double Bond Precursor->Protonation + H+ (Acid) Carbocation Tertiary Carbocation Intermediate Protonation->Carbocation Regioselective Transition Friedel-Crafts Cyclization (C-C Bond) Carbocation->Transition Intramolecular Attack Product Morphinan Core Transition->Product - H+

Figure 1: Mechanistic pathway of the Grewe Cyclization. The critical step is the generation of the discrete carbocation which must be stabilized by the solvent/acid system to prevent rearrangement.

Reagent Selection Guide

The choice of reagent dictates the yield, reaction time, and impurity profile.

Reagent SystemClassYield PotentialTemp. Req.Key Characteristics
H₃PO₄ (85-100%) Weak Brønsted40-55%140-150°CLegacy Method. High viscosity limits mass transfer. Requires harsh heat, leading to tar formation.
MsOH / P₂O₅ Strong Brønsted60-75%80-100°CIndustrial Standard. Methanesulfonic acid (MsOH) acts as both solvent and catalyst. P₂O₅ scavenges water to maintain acidity.
TfOH / NH₄F / HF Superacid>90%0-25°C"Rice Method". Developed by Kenner C. Rice (NIH). Extremely mild conditions, highest stereoselectivity, but requires specialized HF handling.
AlCl₃ / AlBr₃ Lewis AcidVariableRefluxStereo-divergent. often favors the trans-B/C ring fusion (isomorphinans) rather than the natural cis-morphinans.

Detailed Experimental Protocols

Protocol A: The "Rice Method" (Superacid Cyclization)

Best for: High-value API synthesis requiring maximum yield and stereochemical purity. Reference: Rice, K. C. J. Org. Chem. 1980.[1]

Safety Warning: This protocol uses anhydrous Hydrogen Fluoride (HF) and Triflic Acid (TfOH). These are extremely hazardous. A Teflon/PFA reactor and full PPE (including calcium gluconate gel availability) are mandatory.

Reagents:

  • Precursor: 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (1.0 eq)

  • Trifluoromethanesulfonic acid (TfOH)

  • Ammonium Fluoride (NH₄F)

  • Anhydrous HF (solvent)

Workflow:

  • Preparation: In a Kel-F or Teflon vessel, dissolve NH₄F in anhydrous HF at 0°C.

  • Addition: Add TfOH to the mixture to generate the superacid medium.

  • Substrate Introduction: Dissolve the precursor in a minimal amount of inert solvent (if necessary) or add directly as a solid to the stirring acid mixture at 0°C.

  • Reaction: Stir the mixture at 0°C for 24 to 72 hours.

    • Note: The low temperature prevents the thermodynamic rearrangement to the isomorphinan series.

  • Quench: Pour the reaction mixture carefully onto ice/water containing excess KOH or NH₄OH to neutralize.

  • Extraction: Extract with CHCl₃ or diethyl ether. Wash organic phase with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Methanesulfonic Acid (MsOH) Mediated Cyclization

Best for: Scalable, industrial production without HF handling constraints.

Reagents:

  • Precursor (1.0 eq)

  • Methanesulfonic Acid (MsOH) (>99%, 10 vol)

  • Phosphorus Pentoxide (P₂O₅) (0.5 wt eq)

Workflow:

  • Dehydration: Charge MsOH into a glass reactor. Add P₂O₅ and stir at room temperature for 30 mins to scavenge any water (forming a "dry" acid melt).

  • Addition: Add the precursor slowly to the acid mixture. The reaction is exothermic; maintain internal temp < 40°C during addition.

  • Cyclization: Heat the mixture to 80°C . Stir for 4–6 hours.

    • Monitoring: Monitor by HPLC.[2] Disappearance of the "octabase" peak and appearance of the morphinan peak.

  • Quench: Cool to 20°C. Pour the mixture slowly into an ice-cold aqueous solution of NaOH (20%).

    • Critical: Ensure pH > 12 to liberate the free base amine.

  • Isolation: Extract with Toluene. The product often crystallizes directly from the organic layer upon cooling or addition of an antisolvent (Heptane).

Process Logic & Optimization (Graphviz)

The following flowchart outlines the decision matrix for optimizing the cyclization based on observed impurities.

OptimizationLogic Start Start Cyclization CheckHPLC Check HPLC Profile Start->CheckHPLC Issue1 Problem: Unreacted Starting Material CheckHPLC->Issue1 Issue2 Problem: Dimerization/ Polymerization CheckHPLC->Issue2 Issue3 Problem: Isomorphinan (Trans-isomer) Formation CheckHPLC->Issue3 Sol1 Increase Acid Strength (Add P2O5 or switch to TfOH) Issue1->Sol1 Sol2 Dilute Reaction (Decrease Conc.) Issue2->Sol2 Sol3 LOWER Temperature (Kinetic Control) Issue3->Sol3

Figure 2: Troubleshooting logic for common failure modes in acid-catalyzed cyclization.

References

  • Rice, K. C. (1980).[1] "Synthetic opium alkaloids and derivatives. A short total synthesis of (±)-dihydrothebainone, (±)-dihydrocodeinone, and (±)-nordihydrocodeinone as an approach to a practical synthesis of morphine, codeine, and congeners." The Journal of Organic Chemistry, 45(15), 3135–3137.

  • Grewe, R., & Mondon, A. (1948). "Synthese des Morphinans." Chemische Berichte, 81(4), 279-286.

  • Hellerbach, J., & Schnider, O. (1956).[3] "Hydroxvmorphinane I. Phenyl-alkyl-amine und Phenyl-alkyl-acetamide." Helvetica Chimica Acta, 39(2), 429-440.

  • Kumobayashi, H., et al. (1993). "Process for producing morphinan derivatives."[2][4][5][6][7][8] U.S. Patent 5,245,032.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 2-(1-Cyclohexenyl)ethylamine: A Comparative Technical Guide

Executive Summary 2-(1-Cyclohexenyl)ethylamine (CAS: 3399-73-3) is a critical pharmacophore intermediate, notably used in the synthesis of morphinan alkaloids (e.g., dextromethorphan) and isoquinoline derivatives. Its st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1-Cyclohexenyl)ethylamine (CAS: 3399-73-3) is a critical pharmacophore intermediate, notably used in the synthesis of morphinan alkaloids (e.g., dextromethorphan) and isoquinoline derivatives. Its structural integrity hinges on the preservation of the endocyclic double bond at the C1 position.

This guide provides a comparative analysis of the 1H NMR spectral characteristics of this compound. Unlike standard spectral lists, this document focuses on differentiation strategies : distinguishing the target molecule from its saturated impurities (2-cyclohexylethylamine) and optimizing solvent selection for quantitative amine analysis.

Part 1: Structural Context & Assignment Logic

To interpret the spectrum accurately, we must deconstruct the molecule into three distinct magnetic environments. The "Senior Scientist" approach relies on identifying the Diagnostic Signals first—those peaks that confirm the success of the synthesis.

The Diagnostic Hierarchy
  • The Olefinic Proton (H2'): The most critical signal. In a 1-substituted cyclohexene system, only one vinylic proton remains (at position 2). Its presence confirms the double bond; its integration confirms purity against the saturated analog.

  • The Ethyl Bridge (

    
    ):  These protons appear as distinct triplets. The shift of the methylene adjacent to the ring is sensitive to the ring's hybridization (
    
    
    
    vs
    
    
    ).
  • The Amine Protons (

    
    ):  Highly variable. Their chemical shift and coupling behavior are entirely solvent-dependent.
    
Representative Chemical Shift Data (CDCl )

Note: Values are representative of high-field (400+ MHz) acquisition at 298 K.

AssignmentProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
A

(Ring C2)
5.40 – 5.50Broad Singlet / Triplet1H-
B

2.70 – 2.80Triplet2H~6.8
C

2.05 – 2.15Triplet2H~6.8
D Ring Allylic (

)
1.90 – 2.00Multiplet4H-
E Ring Homoallylic1.50 – 1.65Multiplet4H-
F

1.00 – 1.30Broad Singlet2H(None in CDCl

)

Part 2: Comparative Analysis

Scenario A: Solvent Selection (CDCl vs. DMSO- )

The choice of solvent fundamentally alters the appearance of the amine and the resolution of the ethyl chain.

1. Chloroform-


 (CDCl

): The Structural Standard
  • Pros: Excellent solubility; distinct separation of the olefinic peak (5.45 ppm) from the solvent residual (7.26 ppm).

  • Cons: The amine protons (

    
    ) undergo rapid exchange. They typically appear as a broad, low-intensity hump around 1.1–1.3 ppm, often overlapping with aliphatic impurities. Do not use CDCl
    
    
    
    for quantitative integration of the amine group.
  • Risk: Acidic CDCl

    
     (common in aged bottles) can protonate the amine to 
    
    
    
    , causing a dramatic downfield shift and line broadening of the adjacent methylene group (Signal B).

2. DMSO-


: The Quantitative Choice 
  • Pros: Hydrogen bonding stabilizes the amine protons. The

    
     signal shifts downfield (often 2.5–3.5 ppm) and sharpens.
    
  • Mechanistic Insight: In ultra-dry DMSO-

    
    , you may observe vicinal coupling between the 
    
    
    
    protons and the adjacent methylene, turning the
    
    
    into a triplet and the
    
    
    into a quartet. This proves the absence of rapid exchange (i.e., the sample is dry and salt-free).
Scenario B: Impurity Profiling (Target vs. Saturated Analog)

The most common failure mode in the synthesis of 2-(1-cyclohexenyl)ethylamine (via reduction of 1-cyclohexeneacetonitrile) is over-reduction , leading to 2-cyclohexylethylamine .

Differentiation Table:

FeatureTarget: 2-(1-Cyclohexenyl)ethylamineImpurity: 2-CyclohexylethylamineDiagnostic Action
Olefinic Region Signal at 5.45 ppm (1H)Silent (No signal > 2.0 ppm except NH)Integrate 5.45 ppm region. If < 1.0 relative to side chain, impurity is present.
Ring Methylene

at 2.10 ppm

shifts upfield to ~1.3–1.5 ppm
Check for "bloating" of the multiplet region at 1.5 ppm.
Ring Structure Planar asymmetry near C1Chair conformation (Fluxional)The target has distinct allylic protons (1.9 ppm); the impurity has a broad "hump" of cyclohexane protons (0.9–1.7 ppm).

Part 3: Experimental Protocols

Protocol 1: Routine Purity Check (CDCl )

Use this for quick reaction monitoring.

  • Sampling: Dissolve 10 mg of oil in 0.6 mL CDCl

    
    .
    
  • Filtration: Pass through a small glass wool plug if the oil was viscous/turbid (removes inorganic salts).

  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (

      
      ): 1.0 second.
      
    • Scans: 16.

  • Processing: Reference residual CHCl

    
     to 7.26 ppm.
    
Protocol 2: Quantitative qNMR (DMSO- )

Use this for assay determination.

  • Sampling: Weigh exactly 15-20 mg of sample and an internal standard (e.g., Maleic Acid or TCNB) into the vial.

  • Solvent: Add 0.7 mL DMSO-

    
     (ampule grade, dry).
    
  • Acquisition:

    • Pulse Angle: 90° (maximize signal-to-noise per scan).

    • Relaxation Delay (

      
      ): 60 seconds  (Essential: Amine protons have long 
      
      
      
      relaxation times; short delays lead to under-integration).
    • Scans: 8 or 16.

  • Analysis: Integrate the Olefinic proton (5.45 ppm) against the Internal Standard. Do not integrate the amine protons for quantification due to potential water exchange broadening.

Part 4: Visualization of Logic & Workflow

Diagram 1: Spectral Assignment Logic Flow

This diagram illustrates the decision tree a scientist uses to confirm the structure based on the "Diagnostic Hierarchy."

SpectralAssignment Start Start: Acquire 1H NMR CheckOlefin Check 5.4 - 5.6 ppm (Olefinic Region) Start->CheckOlefin IsPresent Signal Present? CheckOlefin->IsPresent ConfirmTarget Confirm: Cyclohexenyl Core (Unsaturated) IsPresent->ConfirmTarget Yes (Triplet/Broad S) SuspectImpurity Suspect: Saturated Analog (Cyclohexylethylamine) IsPresent->SuspectImpurity No (Silent) CheckSideChain Analyze 2.0 - 2.8 ppm ConfirmTarget->CheckSideChain CheckIntegration Integration Check: Olefin (1H) vs N-CH2 (2H) CheckSideChain->CheckIntegration Pass PASS: Ratio 1:2 High Purity CheckIntegration->Pass Matches Fail FAIL: Ratio < 1:2 Mixture with Saturated Impurity CheckIntegration->Fail Mismatch

Caption: Logical workflow for confirming the identity of 2-(1-Cyclohexenyl)ethylamine and screening for over-reduction.

Diagram 2: Impurity Detection Pathways

Visualizing the chemical origins of the spectral differences.

ImpurityPathways Precursor Precursor: 1-Cyclohexeneacetonitrile Reaction Reduction (LiAlH4 or Red-Al) Precursor->Reaction Target Target Product: 2-(1-Cyclohexenyl)ethylamine (Olefin H @ 5.45 ppm) Reaction->Target Selective Reduction OverRed Over-Reduction Impurity: 2-Cyclohexylethylamine (No Olefin Peak) Reaction->OverRed Excess Reagent / High Temp Target->OverRed Hydrogenation (H2/Pd)

Caption: Synthetic pathways leading to the primary impurity, highlighting the structural change detectable by NMR.

References

  • Izgi, T., Alver, O., Parlak, C., Aytekin, M. T., & Şenyel, M. (2007). FT-IR and NMR investigation of 2-(1-cyclohexenyl)ethylamine: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(1), 55-62.[1] [Link][1]

  • Abraham, R. J., & Mobli, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(6), 572-582. [Link]

  • Chen, Y., et al. (2020). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans.[2] Reaction Chemistry & Engineering, 5, 1209-1214. [Link]

  • National Institute of Standards and Technology (NIST). (2023). 2-(1-Cyclohexenyl)ethylamine Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

Sources

Comparative

FTIR spectral data for (2-Cyclohex-1-en-1-yl)ethylamine

Title: Strategic FTIR Analysis Guide: 2-(1-Cyclohexenyl)ethylamine (CAS 3399-73-3) Subtitle: Differentiating the Morphinan Intermediate from Saturated Analogs and Nitrile Precursors[1] Executive Summary: The Analytical C...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic FTIR Analysis Guide: 2-(1-Cyclohexenyl)ethylamine (CAS 3399-73-3) Subtitle: Differentiating the Morphinan Intermediate from Saturated Analogs and Nitrile Precursors[1]

Executive Summary: The Analytical Challenge

2-(1-Cyclohexenyl)ethylamine (CAS 3399-73-3) is a critical building block in the synthesis of morphinan-class pharmaceuticals, including dextromethorphan.[1] In process chemistry, its purity is often compromised by two specific "silent" killers:

  • Over-reduction: Leading to the saturated analog, 2-Cyclohexylethylamine .[1]

  • Incomplete Reaction: Leaving traces of the nitrile precursor, 1-Cyclohexenylacetonitrile .[1]

Standard HPLC can separate these, but FTIR offers a rapid, in-line "Go/No-Go" decision capability.[1] This guide provides the spectral fingerprint required to distinguish the target alkene-amine from its closest structural relatives.[1]

Spectral Fingerprint: 2-(1-Cyclohexenyl)ethylamine[1][2][3][4]

The following data aggregates experimental findings (Izgi et al., 2007) and standard group frequency correlations for the neat liquid film (ATR).

Table 1: Critical FTIR Assignments

Functional GroupFrequency (cm⁻¹)IntensityDiagnostic Value
Primary Amine (-NH₂) 3370 (asym) & 3290 (sym)Medium/BroadConfirms amine formation.[1] Doublet structure is key.
Olefinic C-H (=C-H) 3010 - 3040WeakCrucial. Indicates the presence of the double bond.[1] Absent in saturated analog.[1][2][3]
Alkyl C-H (-CH₂-) 2920 - 2850StrongBackbone structure.[1] Less diagnostic.
Nitrile (-C≡N) ABSENT N/APass Criteria. Must be absent (approx. 2250 cm⁻¹).[1]
Alkene (C=C) 1650 - 1670Weak/MediumCrucial. Trisubstituted ring double bond.[1]
Amine Scissoring (NH₂) ~1600MediumCan overlap with C=C; look for shoulder or broadening.
C-N Stretch 1050 - 1150MediumConfirms ethylamine chain attachment.[1]

Comparative Performance: Target vs. Alternatives

This section defines the "Performance" of FTIR as a resolving tool against specific impurities.

Scenario A: Distinguishing from Saturated Impurity (Over-Reduction)
  • Impurity: 2-Cyclohexylethylamine (CAS 5459-93-8)[1]

  • Mechanism: During hydrogenation or Lithium/Amine reduction, the ring double bond is reduced.

  • The FTIR Discriminator:

    • Target: Shows C=C stretch (~1660 cm⁻¹) and =C-H stretch (>3000 cm⁻¹) .

    • Impurity: Spectra is "clean" in the 1650–1700 cm⁻¹ region (except for NH bend) and lacks absorption above 3000 cm⁻¹.

    • Note: The N-H bend in the saturated amine appears near 1600 cm⁻¹, but the distinct alkene band at 1660 cm⁻¹ is lost.

Scenario B: Distinguishing from Precursor (Incomplete Reaction)
  • Impurity: 1-Cyclohexenylacetonitrile (CAS 6975-71-9)[1][4]

  • Mechanism: Incomplete reduction of the nitrile group.

  • The FTIR Discriminator:

    • Target: No peak at 2250 cm⁻¹.

    • Impurity: Dominant, sharp peak at ~2240–2250 cm⁻¹ (C≡N stretch) .[1]

    • Secondary Check: The precursor lacks the N-H doublet at 3300 cm⁻¹.

Visualizing the Analytical Workflow

The following logic gate diagram illustrates the decision process for a researcher analyzing a reaction aliquot.

FTIR_Decision_Tree Start Crude Reaction Aliquot (FTIR Scan) CheckCN Check 2240-2260 cm⁻¹ (Nitrile Region) Start->CheckCN HasCN Peak Present CheckCN->HasCN Strong Abs. NoCN Region Silent CheckCN->NoCN Baseline Result_Precursor FAIL: Unreacted Precursor (1-Cyclohexenylacetonitrile) HasCN->Result_Precursor CheckAlkene Check 1650-1670 cm⁻¹ & >3000 cm⁻¹ NoCN->CheckAlkene HasAlkene Peaks Present CheckAlkene->HasAlkene Distinct C=C NoAlkene Peaks Absent CheckAlkene->NoAlkene Only NH bend (~1600) Result_Target PASS: Target Molecule (2-(1-Cyclohexenyl)ethylamine) HasAlkene->Result_Target Result_Saturated FAIL: Over-Reduced (Cyclohexylethylamine) NoAlkene->Result_Saturated

Figure 1: Logical decision tree for validating 2-(1-Cyclohexenyl)ethylamine synthesis using FTIR spectral windows.

Experimental Protocol: ATR-FTIR Validation

Objective: Rapid purity assessment of the distilled amine fraction.

Reagents & Equipment:

  • FTIR Spectrometer with Diamond or ZnSe ATR accessory.[1]

  • Solvent: Isopropanol (for cleaning).

  • Reference Standard: 2-(1-Cyclohexenyl)ethylamine (Sigma-Aldrich/Merck, >97%).[1]

Step-by-Step Methodology:

  • Background Correction: Clean the ATR crystal with isopropanol. Collect a 32-scan background spectrum of the ambient air (critical to remove CO₂ doublet at 2350 cm⁻¹ which can mimic nitriles if poorly resolved).[1]

  • Sample Application: Apply 10–20 µL of the neat liquid amine directly onto the crystal. Ensure full coverage of the "bullseye."

    • Caution: Amines absorb atmospheric CO₂ rapidly to form carbamates.[1] Scan immediately (within 30 seconds of application).

  • Acquisition:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 16 or 32 (Speed is prioritized over signal-to-noise for reaction monitoring).

    • Range: 4000 – 600 cm⁻¹.[1]

  • Data Processing: Apply baseline correction. Look specifically for the "Amine Doublet" (3300 region) and the "Alkene Tooth" (1660 region).

  • Validation:

    • If peak at 2250 cm⁻¹ > 2% transmittance dip → Reprocess (Hydrogenation incomplete). [1]

    • If peak at 1660 cm⁻¹ is indistinguishable from noise → Discard (Over-hydrogenated). [1]

References

  • Izgi, T., et al. (2007).[1][5] "FT-IR and NMR investigation of 2-(1-cyclohexenyl)ethylamine: A combined experimental and theoretical study." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(1), 55-62.[1][5]

  • National Institute of Standards and Technology (NIST). "2-(1-Cyclohexenyl)ethylamine Mass Spectrum & Data."[1] NIST Chemistry WebBook, SRD 69.

  • Sigma-Aldrich. "Product Specification: 2-(1-Cyclohexenyl)ethylamine (CAS 3399-73-3)."[1][2][6] [1]

  • University of Colorado Boulder. "IR Spectroscopy Tutorial: Amines." Department of Chemistry and Biochemistry.

Sources

Validation

Comparative Reactivity Profile: Phenylethylamine vs. 2-(1-Cyclohexenyl)ethylamine

Executive Summary In medicinal chemistry, the replacement of a phenyl ring with a cyclohexenyl moiety is a classic bioisosteric strategy designed to alter metabolic stability, solubility, and receptor binding geometry. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the replacement of a phenyl ring with a cyclohexenyl moiety is a classic bioisosteric strategy designed to alter metabolic stability, solubility, and receptor binding geometry. This guide provides a technical comparison between 2-phenylethylamine (PEA) and its partially reduced analogue, 2-(1-cyclohexenyl)ethylamine .

While structurally related, these two scaffolds exhibit distinct reactivity profiles. PEA is characterized by aromatic stability, planar geometry, and lower basicity. In contrast, the cyclohexenyl analogue introduces a non-planar "half-chair" conformation, increased lipophilicity (LogP), and specific metabolic liabilities centered on allylic oxidation rather than aromatic hydroxylation. This guide details these physicochemical divergences, synthetic access via Birch reduction, and their respective metabolic fates.

Physicochemical & Structural Analysis

The fundamental difference between these moieties lies in their electronic distribution and steric demand. The phenyl ring is planar and electron-withdrawing (via induction), whereas the cyclohexenyl ring is non-planar and electron-rich at the alkene but lacks aromatic stabilization.

Comparative Data Table
Property2-Phenylethylamine (PEA)2-(1-Cyclohexenyl)ethylamineImpact on Drug Design
Structure Aromatic, PlanarCyclic Alkene, Half-ChairCyclohexenyl offers "3D" character; less

-stacking potential.
Formula


Cyclohexenyl has higher H-count (saturation).
MW 121.18 g/mol 125.21 g/mol Negligible difference.
pKa (Amine) ~9.83 (Experimental)~10.94 (Predicted)Cyclohexenyl amine is more basic due to reduced inductive withdrawal.
LogP ~1.41~1.84Cyclohexenyl is more lipophilic , potentially increasing BBB permeability.
Electronic State

-electron delocalized
Localized

-bond (

)
Cyclohexenyl is susceptible to electrophilic addition/oxidation.
Structural Geometry & Binding Implications
  • PEA: The phenyl ring is rigid and flat. It binds primarily through

    
    -
    
    
    
    stacking (e.g., with Phenylalanine or Tryptophan residues in GPCRs) and hydrophobic interactions.
  • Cyclohexenyl: The ring adopts a puckered "half-chair" or "boat" conformation. This increases the steric bulk perpendicular to the ring plane, potentially improving fit in hydrophobic pockets that require globular rather than flat ligands, but abolishing

    
    -
    
    
    
    stacking capability.

Synthetic Accessibility: The Birch Reduction

The primary synthetic route to access the cyclohexenyl scaffold from the phenyl precursor is the Birch Reduction . This reaction uses dissolving metals to reduce the aromatic ring to a 1,4-cyclohexadiene, which can be isomerized to the thermodynamically more stable 1-cyclohexenyl isomer (conjugated with the alkyl chain).

Reaction Pathway Diagram

BirchReduction cluster_conditions Critical Parameters PEA Phenylethylamine (Aromatic) Inter Radical Anion Intermediate PEA->Inter Li/NH3 (liq) -78°C Diene 1,4-Cyclohexadiene (Kinetic Product) Inter->Diene EtOH (Proton Source) Product 2-(1-Cyclohexenyl)ethylamine (Thermodynamic Product) Diene->Product Acid Isomerization (or in situ rearrangement) Note1 Regioselectivity: Ethyl group (EDG) directs to sp2 carbon

Figure 1: Synthetic pathway from PEA to Cyclohexenyl amine via Birch Reduction. Note that the alkyl side chain (electron-donating) generally favors the double bond position in the final equilibrated product.

Chemical Stability & Reactivity

Oxidation Susceptibility
  • PEA: Highly stable to atmospheric oxidation at standard temperature and pressure. Requires strong oxidants (e.g., KMnO4) to cleave the benzylic position.

  • Cyclohexenyl: Air Sensitive. The alkene moiety is prone to auto-oxidation, leading to allylic peroxides or epoxides upon prolonged exposure to air/light. Storage under inert atmosphere (Argon/Nitrogen) at -20°C is recommended.

Acid Sensitivity
  • PEA: Forms stable salts (Hydrochloride, Sulfate) with no degradation of the ring.

  • Cyclohexenyl: The alkene is stable to dilute acids used for salt formation. However, strong acids can catalyze:

    • Hydration of the double bond (forming an alcohol).

    • Migration of the double bond (isomerization).

    • Polymerization (rare in dilute conditions).

Metabolic Reactivity (Bio-Reactivity)

For drug development, the metabolic fate is the most critical differentiator. The transition from Phenyl to Cyclohexenyl shifts the metabolism from aromatic hydroxylation to allylic oxidation.

Metabolic Pathways Comparison[1]

Metabolism Sub_PEA Phenylethylamine Scaffold CYP CYP450 Enzymes (Liver Microsomes) Sub_PEA->CYP Sub_CYC Cyclohexenyl Scaffold Sub_CYC->CYP OH_Para p-Hydroxy-PEA (Phenolic) CYP->OH_Para Aromatic Hydroxylation (Major) OH_Ortho o-Hydroxy-PEA CYP->OH_Ortho Minor Allylic_OH 3-Hydroxy-Cyclohexenyl (Alcohol) CYP->Allylic_OH Allylic Hydroxylation (C-3 or C-6) Epoxide Epoxide Intermediate (Reactive) CYP->Epoxide Epoxidation (Double Bond) Phase2 Excretion OH_Para->Phase2 Glucuronidation Allylic_OH->Phase2 Diol trans-Dihydrodiol Epoxide->Diol Epoxide Hydrolase

Figure 2: Divergent metabolic pathways. PEA undergoes ring hydroxylation preserving aromaticity (until Phase II), while Cyclohexenyl undergoes allylic oxidation or epoxidation.

Mechanistic Insight[2]
  • PEA Clearance: Driven by CYP2D6/CYP3A4. The rate-limiting step is the formation of the arene oxide or direct insertion into the C-H bond. The resulting phenol is rapidly conjugated (Phase II).

  • Cyclohexenyl Clearance: Driven by allylic hydrogen abstraction. The resulting radical is stabilized by the double bond, leading to hydroxylation at C-3 or C-6. This metabolite is often less active than the parent but can be further oxidized to a ketone (enone), which is a potential Michael acceptor (toxicity risk).

Experimental Protocols

Protocol A: Synthesis of 2-(1-Cyclohexenyl)ethylamine (Birch Reduction)

Context: Adapted for laboratory scale (10-50 mmol).

Reagents:

  • 2-Phenylethylamine (1 equiv)

  • Lithium metal (wire or granules, 4-5 equiv)

  • Liquid Ammonia (Solvent)[1][2][3]

  • Ethanol (Proton source, 3-4 equiv)

  • THF (Co-solvent, optional)

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a dry ice/acetone condenser. Flush with Argon.

  • Condensation: Condense anhydrous ammonia (~10 mL per mmol substrate) into the flask at -78°C.

  • Dissolution: Add PEA (dissolved in small amount of THF/EtOH) to the stirring ammonia.

  • Reduction: Add Lithium metal in small pieces. The solution will turn a deep bronze/blue color (solvated electrons).[4]

  • Quenching: Stir for 1-2 hours. The blue color should persist. Quench by careful addition of solid NH4Cl or excess EtOH until the blue color disappears.

  • Workup: Allow ammonia to evaporate overnight under a stream of nitrogen. Dilute residue with water and extract with diethyl ether.

  • Isomerization (Critical Step): The crude product is largely the 1,4-diene. To obtain the 1-cyclohexenyl isomer, treat the crude oil with dilute acid (e.g., 1M HCl) for 30 mins, then basify and extract.

  • Purification: Distillation under reduced pressure (bp ~54°C at 2.5 mmHg).

Protocol B: Microsomal Stability Assay (Comparative)

Context: To determine intrinsic clearance (


) differences.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Test Compounds: PEA and Cyclohexenyl-PEA (1 µM final conc).

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) with Phosphate Buffer (pH 7.4) and Test Compound at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense aliquots into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. Time. The slope

    
     determines 
    
    
    
    (
    
    
    ).
    • Expectation: Cyclohexenyl analog often shows higher

      
       due to facile allylic oxidation compared to the aromatic ring, unless the aromatic ring is highly activated.
      

References

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Birch Reduction Mechanism: Rabideau, P. W., & Marcinow, Z. (1992). The Birch Reduction of Aromatic Compounds. Organic Reactions, 42, 1-334. [Link]

  • Metabolism of Cyclohexenyl Rings: Martin, B. R., et al. (1982). In vitro metabolism of 1-phenyl-1-cyclohexene, a pyrolysis product of phencyclidine.[5] Drug Metabolism and Disposition, 10(6), 685-689.[5] [Link]

  • pKa and LogP Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 76938, 2-(1-Cyclohexenyl)ethylamine. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment for Handling (2-Cyclohex-1-en-1-ylethyl)ethylamine

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that safety and efficacy go hand-in-hand. The compound (2-Cyclohex-1-en-1-ylethyl)ethylamine (CAS No: 3399-73-3) is a valuable am...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that safety and efficacy go hand-in-hand. The compound (2-Cyclohex-1-en-1-ylethyl)ethylamine (CAS No: 3399-73-3) is a valuable amine coupling partner in organic synthesis, but its hazardous properties demand a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a deep, causal understanding of the "why" behind each procedural step, ensuring your safety is a self-validating system, not a matter of chance.

Foundational Hazard Assessment: Understanding the Adversary

Before we can select the proper armor, we must first understand the nature of the threat. (2-Cyclohex-1-en-1-ylethyl)ethylamine is not a benign reagent; it is a multi-faceted hazard. Its properties, classified under the Globally Harmonized System (GHS), dictate our every move.

This chemical is a combustible liquid that is harmful if swallowed, but the most immediate and severe risks are to the skin and eyes.[1] The designations of "Skin Corrosion, Category 1B" and "Serious Eye Damage, Category 1" signify that the substance can cause severe, irreversible burns and damage upon contact.[2][3][4] This is not mere irritation; it is destructive to tissue.

Hazard Classification Category Implication for Handling
Flammable LiquidCategory 3Must be kept away from ignition sources (heat, sparks, open flames).[2][4][5]
Skin CorrosionCategory 1BCauses severe skin burns and damage. Direct contact must be avoided at all costs.[2][4][6]
Serious Eye DamageCategory 1Causes severe and potentially permanent eye damage.[2][4]
Acute Toxicity, Oral-Harmful if swallowed.[1]
Respiratory Irritation-Vapors may cause respiratory tract irritation.[2][7]

Signal Word: Danger [2][4][5]

This single word encapsulates the critical need for vigilance. It signifies a high-hazard level requiring stringent protective measures.

The Core Protective Ensemble: Your Non-Negotiable Barrier

For any work involving (2-Cyclohex-1-en-1-ylethyl)ethylamine, a baseline of personal protective equipment is mandatory. The selection of this equipment is a direct response to the hazards identified above.

Given the Category 1 "Serious Eye Damage" rating, standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes are essential. This prevents entry of liquid from splashes or vapors.

  • Best Practice/High-Risk Tasks: For any procedure with a heightened risk of splashing (e.g., transfers of volumes >50mL, reactions under pressure, or cleaning spills), a full-face shield must be worn over the chemical splash goggles.[5] This provides a secondary barrier protecting the entire face from direct contact.

The "Skin Corrosion, Category 1B" classification means any skin exposure is a serious incident.

  • Gloves: Standard lightweight nitrile examination gloves are not suitable for prolonged contact. You must use chemical-resistant gloves. While no specific material is universally cited, butyl rubber or laminate gloves often provide broader protection against amines. Crucially, you must consult the glove manufacturer's specific chemical resistance chart for (2-Cyclohex-1-en-1-ylethyl)ethylamine or a close analogue. Always use a "two-glove" (double-gloving) technique. This allows for the safe removal of the outer, contaminated glove without exposing your skin.

  • Clothing: A flame-resistant lab coat, fully buttoned, is mandatory. All skin on the arms must be covered. Long pants and fully-enclosed, chemical-resistant footwear are also required. Never handle this chemical with any exposed skin below the neck.[8][9]

Engineering controls are the first line of defense. All work with this substance should be performed in a certified chemical fume hood to control vapor exposure.[7][9] However, in specific situations, respiratory protection may be necessary:

  • When to Use: If engineering controls are inadequate, during a large spill cleanup, or when aerosols may be generated.[1]

  • Respirator Type: A NIOSH-approved air-purifying respirator equipped with an ABEK-type filter cartridge is recommended.[5] This type of filter is effective against Organic vapors (A), Inorganic vapors (B), Acid gases (E), and Ammonia/amines (K).

  • Programmatic Requirement: Respirator use must be part of a formal institutional respiratory protection program that includes medical clearance, fit-testing, and training, in compliance with OSHA 29 CFR 1910.134.

Procedural Discipline: PPE in Action

Proper equipment is only effective when used with procedural discipline.

  • Inspection: Before donning, inspect all PPE for signs of degradation—cracks in goggles, pinholes in gloves, or delamination of the lab coat.

  • Donning Sequence:

    • Don inner gloves.

    • Don lab coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • Don outer gloves, ensuring the cuffs go over the sleeves of the lab coat.

    • Don face shield (if required).

  • Doffing (Removal) Sequence - The Critical Decontamination Step: The goal is to touch contaminated outer surfaces only with other contaminated surfaces.

    • Remove the outer, most contaminated gloves.

    • Remove the face shield (if used), handling it by the headband.

    • Remove the lab coat, turning it inside out as you roll it off your shoulders.

    • Remove chemical splash goggles.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.[3]

Spill, Decontamination, and Disposal Plans

A breach of containment is a foreseeable event. Your handling plan must include protocols for spills and the subsequent disposal of all contaminated materials.

  • Alert & Isolate: Alert personnel in the immediate area. Ensure fume hood sash is lowered.

  • PPE: Don your full PPE ensemble, including respiratory protection if vapors are significant.

  • Contain & Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or a chemical absorbent pad.[1][8] Do not use combustible materials like paper towels.

  • Neutralize (Optional but Recommended): Cautiously neutralize the amine with a weak acid (e.g., citric acid solution) before absorption.

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[6][9]

  • Decontaminate: Wipe the spill area with a suitable decontamination solution, followed by soap and water.

  • Dispose: All used absorbent materials and contaminated PPE (gloves, wipes, etc.) must be disposed of as hazardous chemical waste according to your institution's and local regulations.[6]

All disposable PPE used while handling (2-Cyclohex-1-en-1-ylethyl)ethylamine is considered hazardous waste.

  • Gloves, wipes, and absorbent pads should be placed in a sealed, labeled hazardous waste container immediately after use.

  • Contaminated clothing must be removed immediately and decontaminated by trained personnel before reuse or disposed of as hazardous waste.[6][7]

Emergency Actions: Responding to Exposure

If exposure occurs despite precautions, immediate and correct first aid is critical to minimizing harm. An eyewash station and safety shower must be immediately accessible.[9]

G cluster_Start cluster_Triage Immediate Triage cluster_Actions First Aid & Emergency Actions cluster_FollowUp Post-Incident Protocol Start Exposure Event Occurs Route Identify Route of Exposure Start->Route Skin SKIN CONTACT 1. Go to Safety Shower IMMEDIATELY. 2. Remove all contaminated clothing while rinsing. 3. Flush affected area for at least 15 minutes.[7] 4. Call for medical attention.[3] Route->Skin Skin Eyes EYE CONTACT 1. Go to Eyewash Station IMMEDIATELY. 2. Hold eyelids open and flush for at least 15 minutes.[8] 3. Remove contact lenses if possible.[2] 4. Call for medical attention IMMEDIATELY.[4] Route->Eyes Eyes Inhalation INHALATION 1. Move victim to fresh air immediately.[6] 2. If breathing is difficult, provide respiratory support. 3. Call for medical attention.[4] Route->Inhalation Inhalation Report Report incident to supervisor and EHS. Provide Safety Data Sheet (SDS) to medical personnel. Skin->Report Eyes->Report Inhalation->Report

References

  • 2-1-Cyclohexenyl Ethylamine - Material Safety D
  • Safety D
  • 104280 - 2-(1-Cyclohexenyl)
  • 2-(1-Cyclohexenyl) Ethylamine - Kubochem. Kubochem.
  • 2-(1-Cyclohexenyl)ethylamine 97 3399-73-3 - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • 2-(1-Cyclohexenyl)ethylamine, 25ML - Labscoop. Labscoop.
  • 2 - SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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